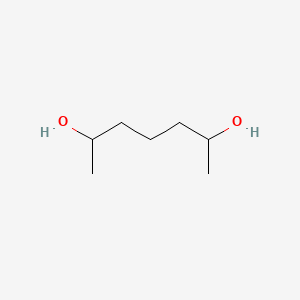

2,6-Heptanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

heptane-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(8)4-3-5-7(2)9/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIMXLFSRSPFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317449 | |

| Record name | 2,6-Heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-12-0 | |

| Record name | 2,6-Heptanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,6-Heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-heptanediol, a molecule of interest in various chemical and pharmaceutical research domains. This document details plausible synthetic routes, experimental protocols, and in-depth characterization methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the formation of the precursor 2,6-heptanedione, followed by its reduction to the target diol.

Step 1: Synthesis of 2,6-Heptanedione

A viable method for the synthesis of 2,6-heptanedione involves the reaction of diketene with formaldehyde.

Experimental Protocol: Synthesis of 2,6-Heptanedione from Diketene and Formaldehyde

-

Materials:

-

Diketene

-

Formaldehyde solution (37%)

-

Benzene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a well-ventilated fume hood, a mixture of diketene (2.0 moles) and 37% formaldehyde solution (1.0 mole) in water is prepared.

-

The heterogeneous mixture is stirred vigorously and warmed to approximately 40°C. The reaction is exothermic and may require initial cooling to maintain this temperature.

-

The reaction is maintained at 40°C for 24 hours.

-

After cooling to room temperature, the reaction mixture is saturated with sodium chloride.

-

The precipitated oil is extracted three times with benzene.

-

The combined benzene extracts are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude 2,6-heptanedione is purified by vacuum distillation.[1]

-

Step 2: Reduction of 2,6-Heptanedione to this compound

The reduction of the diketone to the diol can be accomplished via catalytic hydrogenation or with a chemical reducing agent such as sodium borohydride.

Experimental Protocol: Catalytic Hydrogenation of 2,6-Heptanedione

-

Materials:

-

2,6-Heptanedione

-

Acetic acid

-

Sulfuric acid (catalytic amount)

-

5% Palladium on charcoal (Pd/C)

-

Pentane

-

Water

-

-

Procedure:

-

A mixture of 2,6-heptanedione (10-20 mmol) in 50-100 mL of acetic acid containing a catalytic amount of sulfuric acid is prepared.

-

The mixture is hydrogenated over 5% palladium on charcoal in a medium-pressure shaker-type apparatus.

-

The reaction is conducted at an internal temperature of 50-80°C until hydrogen uptake ceases.

-

The reaction mixture is diluted with water and extracted with pentane.

-

The organic layer is washed with water and dried over a suitable drying agent.

-

The solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.[2]

-

Alternative Experimental Protocol: Reduction with Sodium Borohydride

-

Materials:

-

2,6-Heptanedione

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2,6-heptanedione in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution with stirring. The amount of NaBH₄ should be in molar excess to reduce both ketone functionalities.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [3][4] |

| Molecular Weight | 132.20 g/mol | [3][4] |

| Boiling Point | 233.2 °C at 760 mmHg | [5] |

| Density | 0.945 g/cm³ | [6][5] |

| Flash Point | 119.6 °C | [6][5] |

| Refractive Index | 1.448 | [6] |

| LogP | 0.8 | [4] |

| Topological Polar Surface Area | 40.5 Ų | [3][4] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | m | 2H | H-2, H-6 |

| ~1.4 - 1.6 | m | 6H | H-3, H-4, H-5 |

| ~1.2 | d | 6H | CH₃ at C-2, C-6 |

| ~2.0 - 4.0 | br s | 2H | OH |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~68 | C-2, C-6 |

| ~40 | C-4 |

| ~25 | C-3, C-5 |

| ~23 | CH₃ at C-2, C-6 |

2.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (hydroxyl) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1470 - 1430 | Medium | C-H bend (CH₂, CH₃) |

| 1150 - 1050 | Strong | C-O stretch (secondary alcohol) |

2.2.4. Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular ion) - likely weak or absent |

| 114 | [M - H₂O]⁺ |

| 99 | [M - H₂O - CH₃]⁺ |

| 81 | [M - 2H₂O - CH₃]⁺ |

| 45 | [CH₃CH(OH)]⁺ |

Visualization of Workflows and Relationships

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization Logic

References

- 1. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,6R)-2,6-Heptanediol | C7H16O2 | CID 6992337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. heptane-2,6-diol|lookchem [lookchem.com]

- 6. heptane-2,6-diol | CAS#:5969-12-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2,6-Heptanediol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-heptanediol, alongside detailed experimental protocols for its synthesis and analysis. The information is intended to support research and development activities where this versatile diol may be utilized as a building block, chiral synthon, or specialty solvent.

Core Physical and Chemical Properties

This compound, a chiral aliphatic diol, possesses two secondary hydroxyl groups, which largely dictate its physical and chemical behavior. A summary of its key quantitative properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 132.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 5969-12-0 | --INVALID-LINK--[2] |

| Boiling Point | 233.2 °C at 760 mmHg | --INVALID-LINK--[3] |

| Density | 0.945 g/cm³ | --INVALID-LINK--[3] |

| Melting Point | No experimental data available | |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents and sparingly soluble in water. | |

| XLogP3-AA | 0.8 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 40.5 Ų | --INVALID-LINK--[1] |

Chemical Reactivity and Stability

As a secondary diol, this compound exhibits reactivity characteristic of alcohols. The two hydroxyl groups can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Key Reactions:

-

Oxidation: The secondary alcohol groups can be oxidized to ketones. Depending on the oxidizing agent and reaction conditions, either one or both hydroxyl groups can be oxidized, yielding hydroxy-ketones or the corresponding diketone, 2,6-heptanedione.

-

Esterification: this compound can react with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method.[4][5]

-

Dehydration: Acid-catalyzed dehydration of this compound is expected to yield a mixture of unsaturated alcohols and dienes.[6][7] The reaction likely proceeds through a carbocation intermediate, which can lead to rearrangements and a mixture of products.

-

Etherification: The hydroxyl groups can be converted into ethers through reactions such as the Williamson ether synthesis.

Stability:

Experimental Protocols

Synthesis of this compound via Reduction of 2,6-Heptanedione

A common and effective method for the synthesis of this compound is the reduction of its corresponding diketone, 2,6-heptanedione. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for ketones and aldehydes.

Materials:

-

2,6-Heptanedione

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-heptanedione in anhydrous methanol (approximately 10 mL of methanol per gram of diketone).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reduction: While stirring, slowly add sodium borohydride (a slight molar excess, e.g., 2.2 equivalents) in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diketone.[8]

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). A typical spectrum would be expected to show a multiplet for the two methine protons (CH-OH), multiplets for the methylene protons of the heptane chain, and a doublet for the two methyl groups. The hydroxyl protons will appear as a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum in a suitable deuterated solvent. The spectrum is expected to show distinct signals for the two methine carbons, the methylene carbons, and the two methyl carbons.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of a neat film of this compound between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

Mass Spectrometry (MS):

-

Introduce a sample of this compound into a mass spectrometer, typically using Electron Ionization (EI).

-

Expected Fragmentation: The molecular ion peak (M⁺) at m/z 132 may be weak or absent. Common fragmentation patterns for diols include the loss of water (M-18), and alpha-cleavage adjacent to the hydroxyl groups, leading to the formation of stable oxonium ions.[12][13]

Visualizations

The following diagrams illustrate key processes related to this compound.

References

- 1. This compound | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 11. Cas 6257-51-8,2,6-dimethylheptane-2,6-diol | lookchem [lookchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

An In-Depth Guide to the Stereoisomers and Enantiomers of 2,6-Heptanediol for Researchers and Drug Development Professionals

An exploration of the stereochemistry, enantioselective synthesis, and potential biological significance of 2,6-heptanediol, a chiral diol with applications as a versatile building block in chemical synthesis. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing methods for their asymmetric synthesis and chiral resolution. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of chiral molecules.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule possessing two stereocenters at positions C2 and C6. This structural feature gives rise to a total of four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The (2R,6R) and (2S,6S) isomers are a pair of enantiomers, as are the (2R,6S) and (2S,6R) isomers. The relationship between the enantiomeric pairs is diastereomeric. The (2R,6S) and (2S,6R) isomers are also referred to as meso compounds if they possess a plane of symmetry.

The three-dimensional arrangement of the hydroxyl groups is critical in determining the molecule's physical, chemical, and biological properties. The ability to selectively synthesize and isolate specific stereoisomers is therefore of significant importance for applications in areas such as asymmetric synthesis and the development of new therapeutic agents.

Enantioselective Synthesis and Chiral Resolution

The controlled synthesis of specific stereoisomers of this compound presents a significant challenge in organic chemistry. A key strategy for achieving this is through asymmetric synthesis, which aims to create a preponderance of one enantiomer over the other.

Asymmetric Synthesis Induced by Chiral Sulfoxides

A notable method for the asymmetric synthesis of this compound enantiomers involves the use of chiral sulfoxides as auxiliaries. This approach leverages the stereodirecting influence of the chiral sulfinyl group to control the stereochemical outcome of a reaction. One reported synthesis involves the stereoselective reduction of optically active diketodisulfoxides and ketosulfoxides to prepare both enantiomers of this compound.[1]

While the full experimental details from the primary literature are not publicly available, the general workflow for such a synthesis can be conceptualized as follows:

This diagram illustrates a generalized pathway where an achiral diketone is reacted with a chiral sulfinylating agent to form a chiral diketosulfoxide. Subsequent diastereoselective reduction of the carbonyl groups, guided by the chiral auxiliary, and final removal of the auxiliary yields the enantiomerically enriched this compound. The specific enantiomer obtained is dependent on the chirality of the sulfoxide used.

Quantitative Data from Synthetic Studies

| Stereoisomer | Synthesis Method | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (2R,6R)-2,6-Heptanediol | Asymmetric Reduction | Data not available | Data not available | |

| (2S,6S)-2,6-Heptanediol | Asymmetric Reduction | Data not available | Data not available | |

| (2R,6S)-2,6-Heptanediol | Data not available | Data not available | Data not available | |

| (2S,6R)-2,6-Heptanediol | Data not available | Data not available | Data not available |

Researchers are encouraged to consult the primary literature for specific experimental values.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of synthetic methods. Below is a generalized protocol for the diastereoselective reduction of a β-ketosulfoxide, a key step in the synthesis of chiral alcohols.

General Protocol for Diastereoselective Reduction of a β-Ketosulfoxide:

-

Dissolution: The chiral β-ketosulfoxide is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).

-

Cooling: The solution is cooled to a low temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Reducing Agent: A solution of a reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H), lithium aluminum hydride (LAH)) in an appropriate solvent is added dropwise to the cooled solution of the β-ketosulfoxide.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent (e.g., methanol, water, or a saturated aqueous solution of sodium potassium tartrate).

-

Workup: The reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral hydroxysulfoxide.

-

Auxiliary Cleavage: The sulfoxide auxiliary is subsequently removed through reductive cleavage (e.g., using Raney nickel or aluminum amalgam) to yield the final chiral diol.

Biological Significance and Signaling Pathways

Currently, there is limited publicly available information directly detailing the specific biological activities or signaling pathway involvement of this compound stereoisomers. However, diols as a class of molecules are known to participate in various biological processes. They can serve as precursors in metabolic pathways or act as signaling molecules.

The chirality of a molecule is often a critical determinant of its biological function. Different enantiomers of a drug, for instance, can have vastly different pharmacological effects, with one enantiomer being therapeutic while the other may be inactive or even toxic. Therefore, the potential for stereospecific interactions of this compound enantiomers with biological targets such as enzymes and receptors is a key area for future research.

Should this compound be identified as a biologically active molecule, a hypothetical signaling pathway could be visualized as follows:

This diagram illustrates a potential mechanism where a specific stereoisomer of this compound binds to a cellular receptor, initiating a downstream signaling cascade involving kinases and transcription factors, ultimately leading to a change in gene expression. The specificity of this interaction would likely be highly dependent on the stereochemistry of the diol.

Conclusion and Future Directions

This compound represents a valuable chiral building block with potential applications in various fields of chemical synthesis. The ability to control the stereochemical outcome of its synthesis through methods like asymmetric induction using chiral sulfoxides is a testament to the advancements in modern organic chemistry. While the specific biological roles of its stereoisomers are yet to be fully elucidated, the fundamental principles of stereochemistry in biological systems suggest that these molecules could exhibit interesting and stereospecific activities.

Future research in this area should focus on the development of more efficient and scalable enantioselective synthetic routes to all four stereoisomers of this compound. Furthermore, comprehensive biological screening of the individual stereoisomers is warranted to uncover any potential pharmacological activities and to elucidate their mechanisms of action at the molecular level. Such studies will be instrumental in unlocking the full potential of these chiral diols in drug discovery and development.

References

Spectroscopic Analysis of 2,6-Heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-heptanediol, a diol of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public experimental spectra, this guide presents high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is supplemented with detailed, generalized experimental protocols applicable to the analysis of diols, offering a foundational understanding for researchers undertaking similar characterizations.

Molecular Structure and Properties

This compound is a saturated diol with the chemical formula C₇H₁₆O₂. Its structure consists of a seven-carbon chain with hydroxyl groups at the second and sixth positions.

| Property | Value |

| Molecular Weight | 132.20 g/mol |

| Molecular Formula | C₇H₁₆O₂ |

| XLogP3-AA | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 132.115029749 Da |

| Monoisotopic Mass | 132.115029749 Da |

| Topological Polar Surface Area | 40.5 Ų |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C1, H on C7 | 1.15 | Doublet | 6H |

| H on C2, H on C6 | 3.75 | Sextet | 2H |

| H on C3, H on C5 | 1.40 | Multiplet | 4H |

| H on C4 | 1.30 | Multiplet | 2H |

| OH | Variable | Singlet (broad) | 2H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) |

| C1, C7 | 23.5 |

| C2, C6 | 68.0 |

| C3, C5 | 39.0 |

| C4 | 22.0 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a diol like this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-20 mg of the diol sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[3][4][5] The concentration should be sufficient to obtain a good signal-to-noise ratio.[3] To ensure field homogeneity, it is crucial that the solution is free of any solid particles; filtration of the sample into the NMR tube using a pipette with a cotton or glass wool plug is recommended.[4][6]

-

Referencing : An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent for referencing the chemical shifts to 0 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[4]

-

Data Acquisition : The NMR spectrum is acquired on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 800 MHz. For a standard ¹H NMR spectrum, a sufficient number of scans are averaged to obtain a high-quality spectrum. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

D₂O Exchange : To confirm the identity of the hydroxyl proton signals, a "D₂O shake" can be performed.[7] A few drops of deuterium oxide are added to the NMR tube, the sample is mixed, and the ¹H NMR spectrum is re-acquired. The hydroxyl proton signals will disappear from the spectrum due to the exchange with deuterium.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alcohol, the most characteristic absorptions are from the O-H and C-O stretching vibrations.

Predicted IR Data

Table 3: Predicted IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3500-3200 | Strong, Broad | Hydrogen-bonded hydroxyl groups |

| C-H Stretch | 3000-2850 | Strong | Aliphatic C-H bonds |

| C-O Stretch | 1260-1050 | Strong | Carbon-oxygen single bond |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation : A neat (undiluted) liquid sample can be analyzed by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly onto the ATR crystal.

-

Background Spectrum : A background spectrum of the empty instrument (or the clean ATR crystal) is recorded. This is to subtract any signals from atmospheric water and carbon dioxide.

-

Sample Spectrum : The sample is placed in the instrument, and the IR spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for analyzing volatile compounds like diols, which often leads to characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound, the molecular ion (M⁺) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (132.20). However, under EI conditions, the molecular ion may be weak or absent due to fragmentation.[8]

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 117 | [M - CH₃]⁺ |

| 114 | [M - H₂O]⁺ |

| 99 | [M - H₂O - CH₃]⁺ |

| 45 | [C₂H₅O]⁺ (from cleavage adjacent to hydroxyl group) |

| 43 | [C₃H₇]⁺ |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

A typical procedure for analyzing a diol using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is as follows:

-

Sample Introduction : A dilute solution of the diol in a volatile solvent is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

This guide serves as a valuable resource for the spectroscopic characterization of this compound and similar compounds, providing both predicted data and standardized experimental methodologies. Researchers can utilize this information for compound identification, purity assessment, and further structural elucidation studies.

References

- 1. This compound | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,6R)-2,6-Heptanediol | C7H16O2 | CID 6992337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chromatographyonline.com [chromatographyonline.com]

Navigating the Solubility Landscape of 2,6-Heptanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-heptanediol in organic solvents. In the absence of extensive publicly available quantitative data, this document outlines the theoretical principles governing the solubility of this diol, alongside a detailed experimental framework for its determination. This guide is intended to equip researchers in drug development and other scientific fields with the necessary tools to systematically explore and establish the solubility profile of this compound, a crucial parameter for its application in various chemical processes and formulations.

Introduction to this compound and its Solubility

This compound is a chiral diol with the chemical formula C7H16O2. Its structure, featuring two hydroxyl (-OH) groups, imparts a degree of polarity that significantly influences its solubility in different media. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a higher affinity for polar solvents. However, the seven-carbon aliphatic chain contributes a nonpolar character, which can enhance its solubility in less polar organic solvents compared to shorter-chain diols. Understanding the solubility of this compound is paramount for its use in synthesis, purification, and formulation, as the choice of solvent can directly impact reaction kinetics, yield, and the physical properties of the final product.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility.[1] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1] this compound, with its two polar hydroxyl groups and a moderately sized nonpolar carbon backbone, is expected to exhibit a nuanced solubility profile.

Factors influencing the solubility of this compound include:

-

Solvent Polarity: Due to its polar hydroxyl groups, this compound is anticipated to be more soluble in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding, as well as polar aprotic solvents (e.g., dimethylformamide, acetone).[2] Its solubility in nonpolar solvents is expected to be lower.

-

Temperature: For most solid solutes, solubility increases with temperature.[2] This relationship should be experimentally determined by measuring solubility at various temperatures.

-

Intermolecular Forces: The strength of the intermolecular forces between this compound molecules and the solvent molecules plays a critical role. Solvents that can effectively disrupt the hydrogen bonding network of solid this compound and form stable solute-solvent interactions will be more effective.

Experimental Determination of Solubility

A standardized and rigorous experimental protocol is essential for obtaining reliable and reproducible solubility data. The following methodology, adapted from established practices for similar compounds, is recommended.[2]

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: A range of analytical grade organic solvents with varying polarities.

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.

-

Vortex mixer

-

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker.

-

Agitate the samples for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached. The optimal time should be determined by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for an adequate period to permit the undissolved solid to settle.[2]

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[2]

-

-

Analysis:

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.[2]

-

Workflow for Solubility Determination

References

An In-depth Technical Guide to the Physicochemical Properties of Creatine Monohydrate

A Note on CAS Number 5969-12-0: The CAS number provided in the topic, 5969-12-0, corresponds to the chemical compound heptane-2,6-diol . However, the specified audience and the nature of the requested in-depth guide strongly suggest an interest in a compound with significant biological relevance, particularly in the fields of research, drug development, and sports science. It is highly probable that the intended compound of interest was Creatine Monohydrate , a widely studied and utilized supplement with the CAS number 6020-87-7 . This guide will therefore focus comprehensively on Creatine Monohydrate, while also providing the available chemical properties for heptane-2,6-diol for clarity.

Part 1: Creatine Monohydrate (CAS: 6020-87-7)

Creatine monohydrate is a nitrogenous organic acid that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1] It is a popular ergogenic aid in sports nutrition and is under investigation for its therapeutic potential in various clinical applications.[2]

Chemical and Physical Properties

The fundamental physicochemical properties of creatine monohydrate are summarized in the table below, providing a quantitative overview for researchers and formulation scientists.

| Property | Value | Reference |

| CAS Number | 6020-87-7 | [3][4] |

| Molecular Formula | C₄H₉N₃O₂·H₂O | [4] |

| Molecular Weight | 149.15 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Melting Point | ~292 °C (decomposes) | [3] |

| Solubility in Water | Temperature Dependent: - 6 g/L at 4 °C - 14 g/L at 20 °C - 34 g/L at 50 °C | [5] |

| Solubility in Other Solvents | Insoluble in ethanol and ether. | [3] |

| pKa | The guanidino group has a pKa of approximately 12.6. | [4] |

| pH (10 g/L in H₂O at 20 °C) | 6.9 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of creatine monohydrate.

| Spectroscopic Data | Description |

| ¹H NMR (in D₂O) | Signals corresponding to the methyl and methylene protons are observed. |

| ¹³C NMR (in D₂O) | Resonances for the methyl, methylene, and carboxyl carbons, as well as the carbon of the guanidinium group, are present. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, and C-N functional groups are observed. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the mass of creatine. |

Experimental Protocols

Synthesis of Creatine Monohydrate

A common laboratory-scale synthesis of creatine monohydrate involves the reaction of sarcosine (N-methylglycine) with cyanamide in an aqueous solution, often in the presence of a base. The resulting crude product is then purified by recrystallization.[6]

Workflow for the Synthesis of Creatine Monohydrate:

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of creatine monohydrate and quantifying potential impurities such as creatinine, dicyandiamide (DCD), and dihydrotriazine (DHT).[4]

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.[4]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[4]

-

Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer is often utilized. For instance, a 10 mmol/L sodium dihydrogen phosphate solution with the pH adjusted to 10.5 with ammonia water can be used.[7]

-

Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.[4]

-

Detection: UV detection at a wavelength of 220 nm is suitable for quantifying creatine and its common impurities.[7]

-

Sample Preparation:

-

Accurately weigh a known amount of the creatine monohydrate sample.

-

Dissolve the sample in a precise volume of HPLC-grade water to achieve a target concentration.[4]

-

Thoroughly mix the solution until the sample is completely dissolved.[4]

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]

-

-

Standard Preparation:

-

Prepare a stock solution of creatine monohydrate reference standard in the mobile phase.

-

Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.[5]

-

-

Analysis: Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system and record the peak areas.[4] Quantify the concentration of creatine and impurities by comparing their peak areas to the calibration curve generated from the standard solutions.[4]

Experimental Workflow for HPLC Analysis:

Signaling Pathway

The primary biological role of creatine is centered around the creatine kinase (CK)/phosphocreatine (PCr) system, which acts as a temporal and spatial energy buffer to regenerate adenosine triphosphate (ATP).[1][8]

The ATP-PCr Energy System:

During periods of high energy demand, such as intense muscle contraction, ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) to release energy. The CK enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, rapidly regenerating ATP.[1] This system is crucial for maintaining ATP homeostasis in cells with high energy turnover.[9]

Part 2: heptane-2,6-diol (CAS: 5969-12-0)

Heptane-2,6-diol is a chemical intermediate with limited publicly available data regarding its biological activity or extensive applications in drug development. Its primary relevance is in chemical synthesis.

Chemical and Physical Properties

The known physicochemical properties of heptane-2,6-diol are presented below.

| Property | Value | Reference |

| CAS Number | 5969-12-0 | [8][10] |

| Molecular Formula | C₇H₁₆O₂ | [8][10] |

| Molecular Weight | 132.20 g/mol | [8] |

| Density | 0.945 g/cm³ | [8] |

| Boiling Point | 233.2 °C at 760 mmHg | [8] |

| Flash Point | 119.6 °C | [8] |

| LogP | 0.91830 | [8] |

References

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. Protocol for a single-arm, pilot trial of creatine monohydrate supplementation in patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. trace.tennessee.edu [trace.tennessee.edu]

- 9. The creatine-phosphocreatine system: there's more than one song in its repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of Creatine monohydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

2,6-heptanediol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,6-heptanediol, a diol of interest in various chemical and pharmaceutical research applications.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. These values are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| Exact Mass | 132.115029749 Da | [2] |

| CAS Registry Number | 5969-12-0 | [1] |

Chemical Structure

The molecular structure of this compound consists of a seven-carbon chain with hydroxyl groups located at the second and sixth positions. This structure is depicted in the following diagram.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are beyond the scope of this introductory guide. However, researchers can refer to established organic chemistry literature for methods such as the reduction of 2,6-heptanedione. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for its characterization.

References

thermophysical properties of heptane-2,6-diol

An In-Depth Technical Guide on the Thermophysical Properties of Heptane-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the is not widely available in publicly accessible literature. The following guide provides a summary of available data from chemical databases and outlines generalized, standard experimental protocols for the measurement of key thermophysical properties applicable to liquids such as heptane-2,6-diol.

Introduction

Heptane-2,6-diol (CAS No: 5969-12-0) is a di-secondary alcohol whose thermophysical properties are essential for its application in chemical synthesis, formulation development, and material science.[1][2][3] An understanding of properties such as density, viscosity, and heat capacity is critical for process design, reaction engineering, and ensuring the stability and efficacy of pharmaceutical formulations where it might be used as a solvent, excipient, or synthetic intermediate.

This technical guide consolidates the limited available data for heptane-2,6-diol and provides detailed, generalized experimental methodologies for determining its core thermophysical properties.

Thermophysical Property Data

The available quantitative data for heptane-2,6-diol is sparse and largely consists of single-point values from chemical databases, some of which may be computed rather than experimentally determined.

Summary of Available Data

The following table summarizes the readily available physical and chemical properties of heptane-2,6-diol.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| Density | 0.945 g/cm³ | |

| Boiling Point | 233.2 °C at 760 mmHg | |

| Flash Point | 119.6 °C | |

| Vapor Pressure | 0.0105 mmHg at 25 °C | |

| CAS Number | 5969-12-0 | [1] |

Critically Evaluated Data (NIST/TRC)

The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) has critically evaluated thermophysical property data for 2,6-heptanediol. While the specific data points are available through a subscription service, the table below indicates the types of properties and the temperature ranges for which evaluated data exists.[4]

| Property | Phase | Temperature Range |

| Density | Liquid (in equilibrium with Gas) | 210 K to 687 K |

| Viscosity | Liquid (in equilibrium with Gas) | 270 K to 680 K |

| Thermal Conductivity | Liquid (in equilibrium with Gas) | 200 K to 610 K |

| Heat Capacity at Constant Pressure | Ideal Gas | 200 K to 1000 K |

| Enthalpy of Vaporization | Liquid to Gas | 255 K to 687 K |

| Boiling Temperature | Liquid in equilibrium with Gas | Function of Pressure (1.97e-10 kPa to 3151 kPa) |

Experimental Protocols

In the absence of specific published experimental procedures for heptane-2,6-diol, this section details standard, widely accepted protocols for measuring the primary thermophysical properties of liquids.

Density Measurement (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.

Methodology:

-

Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and its empty mass (m₀) is measured using an analytical balance.

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature. Its mass when filled with the reference liquid (m₁) is recorded.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with heptane-2,6-diol at the same controlled temperature. The mass when filled with the sample (m₂) is measured.

-

Calculation: The density of the sample (ρₛ) is calculated using the formula: ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρᵣ where ρᵣ is the density of the reference liquid.

Viscosity Measurement (Falling Sphere Viscometer)

This method determines the dynamic viscosity of a fluid by measuring the time it takes for a sphere of known size and density to fall a specific distance through the liquid.

Methodology:

-

Apparatus Setup: A graduated glass tube is filled with heptane-2,6-diol and placed in a temperature-controlled water bath to maintain a constant temperature.

-

Sphere Properties: The diameter of a small, smooth sphere is measured with a micrometer to determine its radius (a). The mass of the sphere is measured to calculate its density (ρₛ).

-

Terminal Velocity Measurement: The sphere is gently dropped into the center of the tube. A stopwatch is used to measure the time (t) it takes for the sphere to fall between two marked points (distance L) after it has reached terminal velocity.

-

Calculation: The terminal velocity (v = L/t) is calculated. The dynamic viscosity (η) is then determined using Stokes' Law: η = [2 * g * a² * (ρₛ - ρₗ)] / (9 * v) where g is the acceleration due to gravity and ρₗ is the density of the liquid (determined separately).

Specific Heat Capacity Measurement (Calorimetry)

Specific heat capacity is determined by measuring the temperature change of a known mass of the substance when a known quantity of heat is added or removed, typically using a calorimeter.

Methodology:

-

Setup: A known mass of heptane-2,6-diol (mₛ) is placed in a calorimeter of known heat capacity. The initial temperature of the system (T₁) is recorded.

-

Heating: A precise amount of heat (Q) is introduced into the sample, usually via an electric immersion heater. The voltage (V), current (I), and heating time (t) are recorded. The heat supplied is Q = V * I * t.

-

Temperature Measurement: The liquid is stirred gently to ensure uniform temperature distribution, and the final, maximum temperature (T₂) is recorded after the heater is turned off.

-

Calculation: The specific heat capacity (cₚ) of the sample is calculated by accounting for the heat absorbed by both the sample and the calorimeter: Q = (mₛ * cₚ + C_cal) * (T₂ - T₁) where C_cal is the heat capacity of the calorimeter (determined in a separate calibration experiment).

Thermal Conductivity Measurement (Transient Hot-Wire Method)

This is a standard and accurate method for measuring the thermal conductivity of fluids. It involves monitoring the temperature rise of a thin, electrically heated wire submerged in the liquid.

Methodology:

-

Apparatus: A thin platinum wire, which acts as both a heating element and a resistance thermometer, is submerged in the heptane-2,6-diol sample within a thermostatted cell.

-

Measurement: A constant electric current is passed through the wire, causing its temperature to increase. The change in the wire's resistance over time is precisely measured using a Wheatstone bridge.

-

Data Acquisition: The temperature rise (ΔT) of the wire is recorded as a function of the logarithm of time (ln(t)).

-

Calculation: For a sufficiently long time, the temperature rise is linearly proportional to the logarithm of time. The thermal conductivity (k) is calculated from the slope of this linear region (S) using the equation: k = (Q / (4 * π * S)) where Q is the heat dissipated per unit length of the wire.

Conclusion

While heptane-2,6-diol is a known chemical entity, there is a notable scarcity of publicly available, experimentally-derived thermophysical property data. The information that exists is primarily from aggregated chemical databases. For researchers and professionals requiring precise data for modeling, process design, or formulation, direct experimental measurement is highly recommended. The standardized protocols provided in this guide offer a robust framework for obtaining reliable values for density, viscosity, specific heat capacity, and thermal conductivity. Further experimental investigation into this and similar diols would be a valuable contribution to the chemical and pharmaceutical sciences.

References

A Technical Guide to the Synthesis of 2,6-Heptanediol for Researchers and Drug Development Professionals

Introduction

2,6-Heptanediol, a chiral diol, serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its stereochemistry plays a crucial role in determining the biological activity and pharmacological properties of the final compounds. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on stereoselective methods. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in the practical application of these methodologies.

Synthesis of the Precursor: 2,6-Heptanedione

The most common precursor for the synthesis of this compound is 2,6-heptanedione. A reliable method for the preparation of this diketone starts from diketene and formaldehyde.

Synthesis of 2,6-Heptanedione from Diketene and Formaldehyde

This two-step process involves the initial reaction of diketene with formaldehyde to form 2,6-heptanedione, which can then be isolated and purified.

Experimental Protocol:

-

Reaction Setup: A mixture of water, 37% formaldehyde solution, and diketene (in a molar ratio of approximately 1:2.5:5) is prepared in a flask equipped with a stirrer and a cooling system.

-

Reaction Conditions: The heterogeneous mixture is warmed to 40°C with good stirring. The exothermic reaction is controlled to maintain the temperature at 40°C for 24 hours. Water cooling is necessary for the first 6-8 hours, after which slight warming may be required.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is saturated with sodium chloride. The precipitated oil is extracted three times with benzene. The combined organic layers are then distilled under vacuum to yield 2,6-heptanedione as a colorless oil that crystallizes upon standing. A yield of approximately 40% can be expected.[1]

Synthesis of this compound via Reduction of 2,6-Heptanedione

The reduction of the carbonyl groups of 2,6-heptanedione yields this compound. The choice of reducing agent and reaction conditions determines the stereochemical outcome of the product, leading to different diastereomers (meso and chiral (d,l) forms) and enantiomers.

Non-Stereoselective Reduction

Standard reduction methods can be employed to produce a mixture of stereoisomers of this compound.

Experimental Protocol (General):

-

Reaction Setup: 2,6-heptanedione is dissolved in a suitable solvent such as methanol or ethanol in a reaction flask.

-

Reducing Agent: A reducing agent like sodium borohydride (NaBH₄) is added portion-wise at 0°C.

-

Reaction and Work-up: The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified by column chromatography.

Note: This method will produce a mixture of (2R,6R)-, (2S,6S)-, and meso-2,6-heptanediol.

Stereoselective Synthesis of this compound

Achieving high stereoselectivity in the synthesis of this compound is crucial for its application in the development of chiral drugs. This can be accomplished through asymmetric hydrogenation using chiral catalysts or through biocatalytic methods.

While specific examples for the asymmetric hydrogenation of 2,6-heptanedione are not extensively detailed in the literature, analogous methods for other diketones, such as the Noyori asymmetric hydrogenation, can be adapted. These reactions typically employ ruthenium or rhodium catalysts with chiral ligands.

Proposed Experimental Protocol (based on Noyori Hydrogenation):

-

Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from a BINAP ligand (e.g., RuCl₂[(R)-BINAP]), is prepared or obtained commercially.

-

Reaction Setup: In a glovebox, a pressure vessel is charged with 2,6-heptanedione, a suitable solvent (e.g., ethanol), and the chiral ruthenium catalyst (typically 0.1 mol%).

-

Hydrogenation: The vessel is sealed, removed from the glovebox, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 1100 psi). The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for an extended period (e.g., several days).

-

Work-up and Analysis: After releasing the pressure, the solvent is removed in vacuo. The product is purified by distillation or column chromatography. The enantiomeric excess (ee) and diastereomeric ratio (dr) of the resulting this compound should be determined by chiral HPLC or GC analysis.

Quantitative Data for Analogous Reductions:

The Noyori asymmetric hydrogenation of various ketones has been shown to achieve high yields and excellent enantioselectivities.[2][3][4]

| Substrate (Analogous) | Catalyst System | Yield (%) | ee (%) |

| Acetylacetone | RuCl₂[(R)-BINAP] | High | High |

| Aromatic Ketones | Ru(II)-diphosphine-diamine | >95 | >99 |

Logical Workflow for Chiral Sulfoxide-Induced Asymmetric Synthesis:

Caption: Chiral sulfoxide-induced synthesis of this compound.

Biocatalysis, utilizing whole cells (e.g., yeast) or isolated enzymes (e.g., alcohol dehydrogenases), offers a green and highly selective alternative for the synthesis of chiral alcohols. While specific protocols for the biocatalytic reduction of 2,6-heptanedione are not extensively documented, the general methodology is well-established for other ketones.

Proposed Experimental Protocol (using Baker's Yeast):

-

Reaction Setup: A suspension of baker's yeast (Saccharomyces cerevisiae) in a buffered aqueous solution containing a carbohydrate source (e.g., glucose) is prepared.

-

Substrate Addition: 2,6-Heptanedione, possibly dissolved in a minimal amount of a water-miscible co-solvent like ethanol, is added to the yeast suspension.

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a period of 24-72 hours. The progress of the reaction is monitored by GC or TLC.

-

Work-up and Purification: The yeast cells are removed by filtration or centrifugation. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated. The crude product is then purified by column chromatography.

-

Analysis: The enantiomeric excess of the resulting this compound is determined by chiral GC or HPLC.

Quantitative Data for Analogous Biocatalytic Reductions:

Yeast-mediated reductions of various ketones have demonstrated the potential for high enantioselectivity.

| Substrate (Analogous) | Biocatalyst | Yield (%) | ee (%) |

| Acetophenone | Immobilized Yeast | - | High |

| Various Ketones | Wild-type Yeast | Variable | up to >99 |

Reaction Scheme for Biocatalytic Reduction:

Caption: Biocatalytic reduction of 2,6-heptanedione.

Summary of Synthetic Routes and Data

The following table summarizes the discussed synthetic approaches for this compound, highlighting the starting materials, key reagents, and expected stereochemical outcomes.

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Product Stereochemistry | Yield | Enantiomeric/Diastereomeric Excess |

| Non-Stereoselective Reduction | 2,6-Heptanedione | NaBH₄ | Mixture of stereoisomers | High | Not applicable |

| Asymmetric Hydrogenation | 2,6-Heptanedione | Chiral Ru-BINAP catalyst, H₂ | Enantioenriched (e.g., (2R,6R) or (2S,6S)) and meso | High (expected) | High ee and dr (expected) |

| Chiral Sulfoxide Induced | 2,6-Heptanedione | Chiral sulfinylating agent, reducing agent | Enantioenriched (e.g., (2R,6R) or (2S,6S)) | Moderate to High (expected) | High ee and dr (expected) |

| Biocatalytic Reduction | 2,6-Heptanedione | Yeast (S. cerevisiae), Glucose | Enantioenriched (typically one enantiomer) | Moderate (expected) | High ee (expected) |

Conclusion

The synthesis of this compound can be achieved through the reduction of 2,6-heptanedione. While non-selective methods provide a mixture of stereoisomers, stereoselective approaches are essential for applications in drug development. Asymmetric hydrogenation with chiral catalysts and biocatalytic reductions offer promising routes to enantiomerically enriched this compound. The choice of method will depend on the desired stereoisomer, scalability, and cost considerations. Further research into the direct application of modern asymmetric catalysis to 2,6-heptanedione is warranted to develop more efficient and selective synthetic protocols.

References

- 1. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Heptanediol: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-heptanediol, a saturated seven-carbon diol. While its direct applications in drug development are not extensively documented, its synthesis and chemical properties are of interest to researchers in organic synthesis and medicinal chemistry. This document details the historical discovery of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis, primarily through the reduction of 2,6-heptanedione.

Discovery and History

The first documented synthesis of this compound appears to be in a 1913 publication by M. Palomaa in the Berichte der deutschen chemischen Gesellschaft. The work focused on the preparation of various esters and their corresponding alcohols to study reaction kinetics. In this context, this compound was synthesized via the reduction of its corresponding diketone, 2,6-heptanedione. This early work laid the foundation for the understanding of the chemical nature of this simple aliphatic diol.

Physicochemical Properties

This compound is a diol with the chemical formula C7H16O2. Its structure consists of a seven-carbon chain with hydroxyl groups at the second and sixth positions. The presence of two hydroxyl groups allows for hydrogen bonding, influencing its physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H16O2 | [1][2] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| CAS Number | 5969-12-0 | [1] |

| Appearance | Not specified in readily available sources | |

| Boiling Point | 233.2 °C at 760 mmHg | |

| Density | 0.945 g/cm³ | |

| Flash Point | 119.6 °C | |

| LogP | 0.8 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Table 2: Physicochemical Properties of the Precursor, 2,6-Heptanedione

| Property | Value | Reference |

| Molecular Formula | C7H12O2 | |

| Molecular Weight | 128.17 g/mol | |

| CAS Number | 13505-34-5 | |

| Appearance | Colorless oil or solid | [3] |

| Melting Point | 33-34 °C | [3] |

| Boiling Point | 222-223 °C |

Experimental Protocols

The primary and most straightforward synthesis of this compound involves the reduction of the corresponding diketone, 2,6-heptanedione. This can be achieved through various reducing agents, with sodium borohydride and catalytic hydrogenation being common and effective methods.

Synthesis of 2,6-Heptanedione (Precursor)

A common method for the synthesis of 2,6-heptanedione is the reaction of ethyl acetoacetate with acetone, followed by hydrolysis and decarboxylation.

Synthesis of this compound via Sodium Borohydride Reduction

This protocol is adapted from a procedure for the reduction of a similar diketone.

Materials:

-

2,6-Heptanedione

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Deionized water

-

Diethyl ether (Et2O)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-heptanedione (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diagram 1: Experimental Workflow for the Synthesis of this compound

References

Methodological & Application

Application Notes: 2,6-Heptanediol as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes serve as a comprehensive guide for the utilization of the chiral C7 synthon, 2,6-heptanediol, in the stereoselective synthesis of complex molecules, particularly insect pheromones. The inherent chirality of enantiopure this compound provides a valuable starting point for the construction of stereochemically defined natural products and pharmaceutically relevant compounds.

Introduction to this compound as a Chiral Synthon

This compound is a C7 aliphatic diol possessing two stereogenic centers at the C2 and C6 positions. The availability of its enantiomerically pure forms, namely (2R,6R)-2,6-heptanediol and (2S,6S)-2,6-heptanediol, makes it an attractive chiral building block in asymmetric synthesis. The strategic placement of the two hydroxyl groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures with high stereocontrol. The C2 symmetry of the (2R,6R) and (2S,6S) isomers can be particularly advantageous in certain synthetic strategies.

Application in the Synthesis of Insect Pheromones: (-)-endo-Brevicomin

A significant application of chiral this compound is demonstrated in the synthesis of insect pheromones. (-)-endo-Brevicomin, an aggregation pheromone of the western pine beetle, Dendroctonus brevicomis, can be synthesized from the chiral precursor, (2S,6S)-2,6-heptanediol. This synthesis highlights the utility of the diol in establishing the key stereocenters of the target molecule.

Synthetic Strategy Overview

The synthetic approach involves the conversion of the chiral diol into a key intermediate that can undergo cyclization to form the characteristic 6,8-dioxabicyclo[3.2.1]octane core of brevicomin. The stereochemistry of the final product is directly derived from the starting (2S,6S)-2,6-heptanediol, showcasing a chiral pool synthesis strategy.

Diagram of the Synthetic Pathway from (2S,6S)-2,6-Heptanediol to (-)-endo-Brevicomin

Caption: Synthetic workflow for (-)-endo-Brevicomin.

Experimental Protocols

The following are generalized protocols for the key transformations in the synthesis of (-)-endo-Brevicomin from (2S,6S)-2,6-Heptanediol. Researchers should consult specific literature for precise reaction conditions and scale.

Protocol 1: Ditcsylation of (2S,6S)-2,6-Heptanediol

This procedure outlines the protection of the hydroxyl groups as tosylates, which are good leaving groups for subsequent nucleophilic substitution.

Materials:

-

(2S,6S)-2,6-Heptanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (2S,6S)-2,6-Heptanediol in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the ditosylate.

Protocol 2: Selective Monohydrolysis and Oxidation

This step involves the selective transformation of one tosylate group to a ketone while hydrolyzing the other to an alcohol.

Materials:

-

(2S,6S)-Heptane-2,6-diyl bis(4-methylbenzenesulfonate)

-

Potassium carbonate

-

Acetone/Water mixture

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the ditosylate in a mixture of acetone and water.

-

Add potassium carbonate and stir the mixture at room temperature.

-

Monitor the reaction by TLC for the formation of the monotosylated alcohol.

-

Once the starting material is consumed, add Jones reagent dropwise at 0 °C.

-

Stir the reaction for 1-2 hours, monitoring the oxidation of the alcohol to the ketone.

-

Quench the reaction with isopropanol.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 6-hydroxyheptan-2-one by column chromatography.

Protocol 3: Acid-Catalyzed Cyclization to (-)-endo-Brevicomin

The final step is the acid-catalyzed intramolecular cyclization to form the bicyclic acetal structure of (-)-endo-Brevicomin.

Materials:

-

6-Hydroxyheptan-2-one

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous potassium carbonate

Procedure:

-

Dissolve the 6-hydroxyheptan-2-one in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture, azeotropically removing water.

-

Monitor the reaction by GC-MS for the formation of (-)-endo-Brevicomin.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the solution with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain crude (-)-endo-Brevicomin.

-

Further purification can be achieved by careful distillation or preparative gas chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (-)-endo-Brevicomin from (2S,6S)-2,6-Heptanediol. Please note that yields and enantiomeric excess can vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee%) |

| Ditosylation | (2S,6S)-Heptane-2,6-diyl bis(4-methylbenzenesulfonate) | 85-95 | >99 |

| Selective Monohydrolysis/Oxidation | 6-Hydroxyheptan-2-one | 60-70 | >99 |

| Acid-Catalyzed Cyclization | (-)-endo-Brevicomin | 70-80 | >99 |

Logical Relationship of Synthetic Steps

Caption: Logical flow from starting material to final product.

Conclusion

The use of enantiopure this compound as a chiral building block provides an efficient and stereocontrolled route to valuable target molecules like (-)-endo-Brevicomin. The protocols and data presented here offer a foundational understanding for researchers to apply this versatile synthon in their own synthetic endeavors. The principles of protecting group manipulation, selective functional group transformation, and stereospecific cyclization are key to leveraging the full potential of this chiral diol in the synthesis of complex natural products and beyond.

Application Notes and Protocols for the Asymmetric Synthesis of 2,6-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of the chiral building block, 2,6-heptanediol. The enantiomers of this 1,5-diol are valuable precursors in the synthesis of complex molecules, including natural products and pharmaceuticals. The following sections detail two primary strategies for achieving high enantiopurity: chemo-catalytic asymmetric reduction of 2,6-heptanedione and a biocatalytic approach utilizing ketoreductases.

Introduction to Asymmetric Synthesis of 1,5-Diols